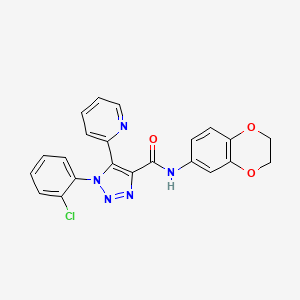

![molecular formula C17H15N3O5S B2970618 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898435-41-1](/img/structure/B2970618.png)

4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

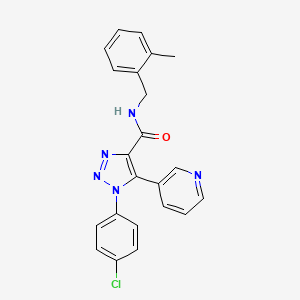

The compound is a complex organic molecule that likely contains a nitro group (-NO2), a benzenesulfonamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. These types of compounds are often used in the development of new drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various chemical reactions involving the corresponding amines, acids, or esters .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It would contain a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. For instance, the nitro group might be reduced to an amino group, or the sulfonamide group could undergo hydrolysis .Scientific Research Applications

Coordination Chemistry and Electronic Properties

The coordination chemistry of sulfonamidoquinoline ligands, including derivatives similar to the compound , has been studied, showing their ability to form complexes with transition metals such as cobalt, nickel, and zinc. These complexes have been analyzed for their electronic properties, magnetic moments, and redox activity, indicating potential applications in materials science and catalysis (Gole et al., 2021).

Anticancer Activities

Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects on cancer cells, specifically through activating phosphorylation pathways in hepatocellular, breast, and colon cancer cell lines. These studies suggest the potential of these compounds in developing new anticancer therapies by inducing apoptosis in cancer cells (Cumaoğlu et al., 2015).

Another study synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity, finding significant efficacy against various human tumor cell lines. The most active compound showed potential in promoting cell cycle arrest and inducing apoptosis, highlighting the therapeutic applications of these sulfonamide derivatives in cancer treatment (Żołnowska et al., 2018).

Chemical Synthesis and Molecular Structure

Research has also focused on the synthesis of novel quinolines and pyrimidoquinolines bearing a sulfonamide moiety, demonstrating potential as anticancer and radioprotective agents. These studies contribute to the understanding of the structural requirements for biological activity and offer a foundation for developing new therapeutic agents (Ghorab et al., 2007).

Moreover, the reactivity of nitro heteroaromatic compounds in chemical synthesis has been explored, providing insights into the construction of complex heterocyclic structures. This research underlines the utility of such compounds in the synthesis of diverse heterocyclic frameworks, potentially relevant in drug discovery and materials science (Murashima et al., 1996).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit substantial antiviral activity , suggesting that this compound may also target viral proteins or processes

Mode of Action

It is known that similar compounds can interact with their targets to inhibit essential biological processes, leading to therapeutic effects . The specific interactions and changes resulting from this compound’s action require further investigation.

Biochemical Pathways

Given its potential antiviral activity , it may affect pathways related to viral replication or host immune response

Result of Action

Similar compounds have shown substantial antiviral activity , suggesting that this compound may also have antiviral effects at the molecular and cellular levels

Properties

IUPAC Name |

4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c21-16-6-1-11-9-13(10-12-7-8-19(16)17(11)12)18-26(24,25)15-4-2-14(3-5-15)20(22)23/h2-5,9-10,18H,1,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPVKVQTSNAGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)

![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)

![4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine](/img/structure/B2970545.png)

![3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2970547.png)

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2970556.png)

![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)